

Application Notes and Protocols: Preparing YM-254890 Stock Solutions

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Compound of Interest

Compound Name: YM-254890

Cat. No.: B1683496

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **YM-254890** is a potent and selective, cell-permeable inhibitor of the Gαq/11 family of G proteins (Gαq, Gα11, and Gα14).[1][2][3] Isolated from the culture broth of *Chromobacterium* sp. QS3666, this macrocyclic depsipeptide has become an indispensable pharmacological tool for investigating Gq/11-mediated signaling pathways.[4][5] It functions as a guanine nucleotide dissociation inhibitor (GDI) by binding to a hydrophobic cleft in the Gαq subunit, which stabilizes the inactive GDP-bound form and prevents its exchange for GTP, thereby blocking downstream signaling.[2][6] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

Properly dissolving **YM-254890** is the first step in its application. While soluble in several common laboratory solvents, its stability and solubility can vary.

Table 1: Physicochemical Data for **YM-254890**

Property	Value	Reference
Molecular Weight	960.09 g/mol	[7]
Formula	C ₄₆ H ₆₉ N ₇ O ₁₅	[7]
CAS Number	568580-02-9	[7]
Purity	≥95% (HPLC)	[7]
Appearance	White to off-white powder	N/A

Table 2: Solubility of **YM-254890**

Solvent	Concentration	Notes	Reference
DMSO	Up to 10 mM	High solubility.[1][2][7]	[1][2][7]
Up to 50 mg/mL (~52 mM)	May require sonication. Hygroscopic.[4]	[4]	
Ethanol	High solubility	Specific concentration not detailed.	[1][2]
Water	88 µM	Kinetic solubility; sufficient for most biological assays.[1][2][8]	[1][2][8]

Stability and Storage Recommendations

YM-254890 exhibits good stability under appropriate conditions. However, it is susceptible to degradation in strongly alkaline environments.

Table 3: Stability and Recommended Storage Conditions

Form	Temperature	Duration	Notes	Reference
Solid Powder	-20°C	3 years	Store desiccated.	[4][7]
4°C	Long periods	[1][2]		
DMSO Stock Solution	-80°C	Up to 6 months	Recommended for long-term storage.	[4]
-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.	[9]	
4°C	Long periods (for 1 mM stock)	Demonstrated to retain activity.	[1][2]	

pH Stability: **YM-254890** is highly stable in acidic (e.g., simulated gastric fluid, pH 1) and mildly alkaline (pH 9) solutions.[5][8] However, it degrades completely and rapidly at a pH of 11.[5][8]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step guide for preparing a concentrated stock solution of **YM-254890** in DMSO, which can then be diluted in aqueous buffers or cell culture media for experiments.

Materials:

- **YM-254890** powder (e.g., 1 mg)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer

- (Optional) Sonicator

Procedure:

- Pre-use Preparation: Allow the vial of **YM-254890** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve the desired concentration. To prepare a 10 mM stock solution from 1 mg of **YM-254890** (MW = 960.09 g/mol):
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molarity (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 960.09 \text{ g/mol}) = 0.00010416 \text{ L}$
 - $\text{Volume (}\mu\text{L)} = 104.2 \mu\text{L}$
- Dissolution: Add the calculated volume (104.2 μL) of sterile DMSO directly to the vial containing the **YM-254890** powder.
- Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.^[4] Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.^{[4][9]}
- Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration using an appropriate aqueous buffer or cell culture medium. Mix well before adding to the experimental system.

Safety Precautions:

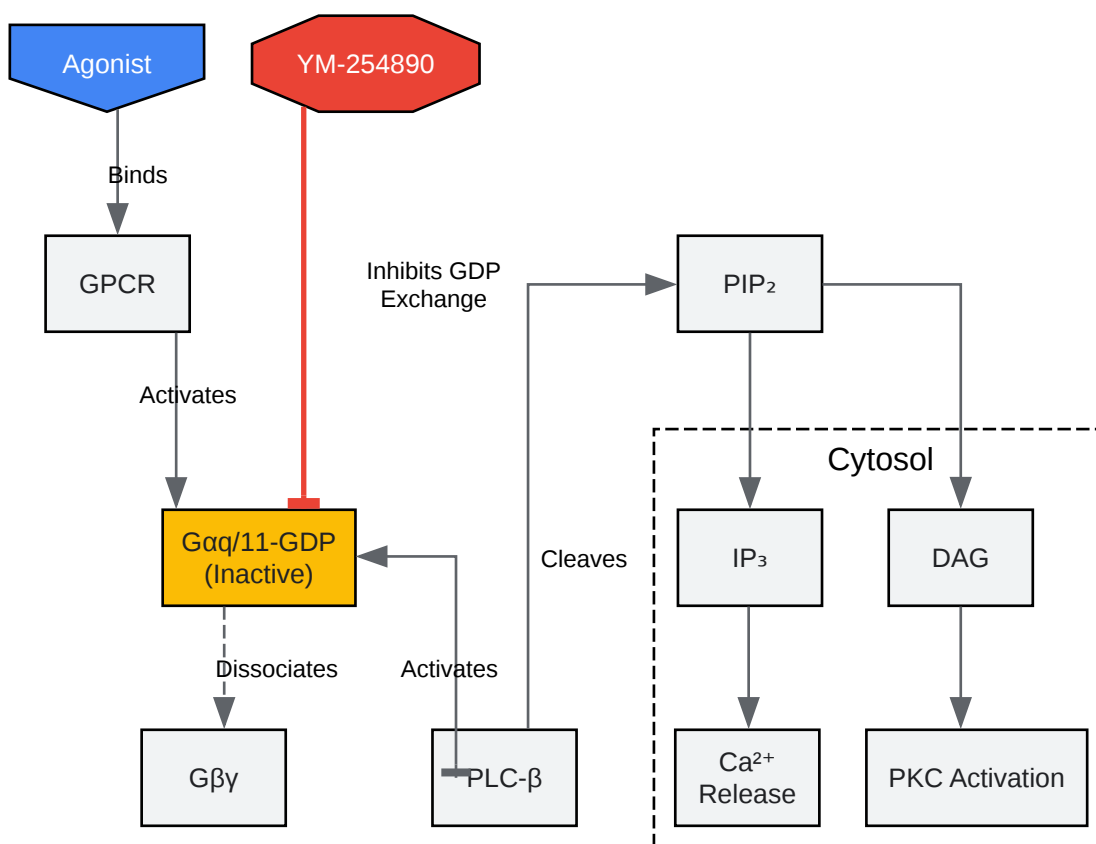
- Handle **YM-254890** in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

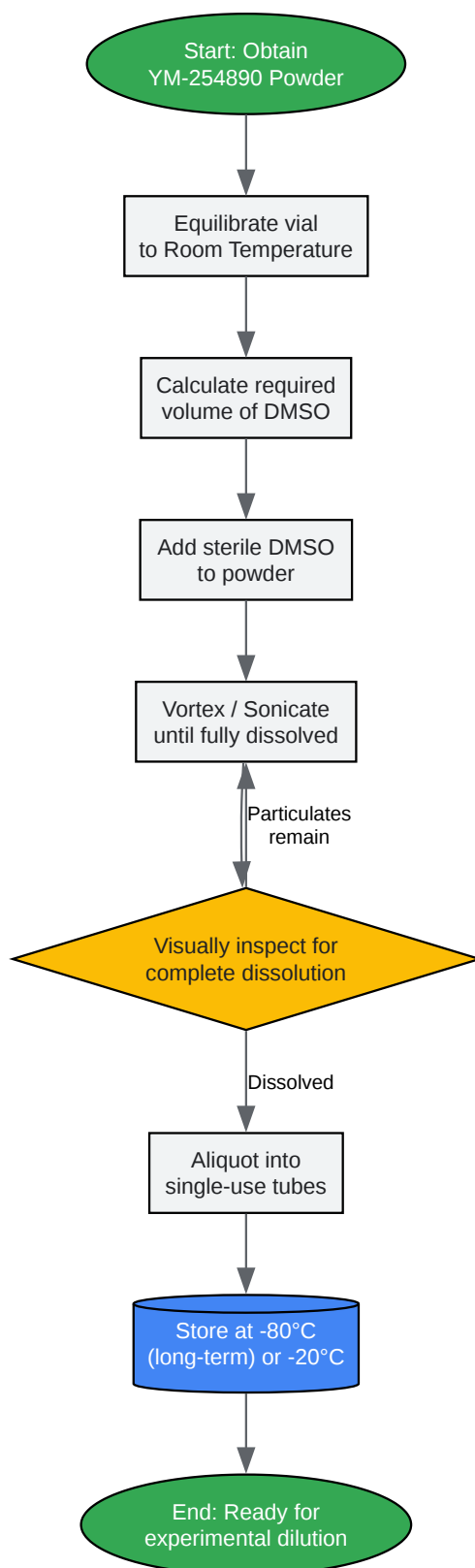
- Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Application Notes: Mechanism of Action

YM-254890 selectively targets the $G_{\alpha q}$, $G_{\alpha 11}$, and $G_{\alpha 14}$ subunits of heterotrimeric G proteins. [1] G protein-coupled receptors (GPCRs) activated by agonists typically catalyze the exchange of GDP for GTP on the G_{α} subunit, leading to its activation and dissociation from the $G\beta\gamma$ dimer. Activated $G_{\alpha q/11}$ stimulates phospholipase C- β (PLC- β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

YM-254890 prevents the initial GDP dissociation step, effectively trapping the $G_{\alpha q/11}$ subunit in its inactive state and uncoupling it from receptor activation. [2] While highly selective, some studies have reported that at certain concentrations, **YM-254890** may also inhibit Gs-mediated signaling and exhibit biased effects on Gi/o pathways. [9][10]





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